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molecular formula C11H15NO B1583344 3-(Dimethylamino)propiophenone CAS No. 3506-36-3

3-(Dimethylamino)propiophenone

Cat. No. B1583344
M. Wt: 177.24 g/mol
InChI Key: QMNXJNURJISYMS-UHFFFAOYSA-N
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Patent
US06753451B2

Procedure details

30.0 g of acetophenone are mixed with 24.5 g of dimethylamine hydrochloride and 74.1 g of 1,3-dioxolane, 2.5 g of concentrated hydrochloric acid are added, and the mixture is heated to exactly 90° C. and maintained at that temperature for 3.5 hours. Excess dioxolane is distilled off and the residue is cooled to 0° C. The resulting 3-dimethylamino-1-phenylpropan-1-one of formula
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
74.1 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)(=[O:3])[CH3:2].Cl.[CH3:11][NH:12][CH3:13].O1CCO[CH2:15]1.Cl>>[CH3:11][N:12]([CH3:15])[CH2:13][CH2:2][C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Quantity
24.5 g
Type
reactant
Smiles
Cl.CNC
Name
Quantity
74.1 g
Type
reactant
Smiles
O1COCC1
Name
Quantity
2.5 g
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated to exactly 90° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for 3.5 hours
Duration
3.5 h
DISTILLATION
Type
DISTILLATION
Details
Excess dioxolane is distilled off

Outcomes

Product
Name
Type
Smiles
CN(CCC(=O)C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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